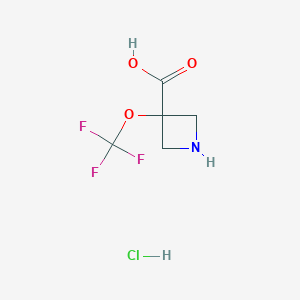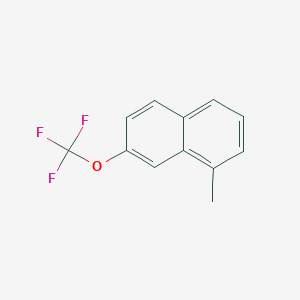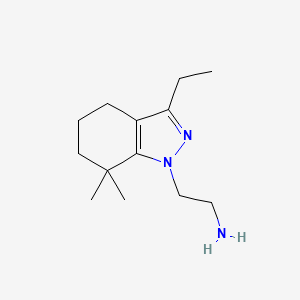
(R)-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-アミノ-2-(5-クロロ-1H-インドール-3-イル)酢酸は、5位に塩素原子で置換されたインドール環を特徴とするキラルアミノ酸誘導体です。
準備方法
合成経路と反応条件: (R)-2-アミノ-2-(5-クロロ-1H-インドール-3-イル)酢酸の合成は、通常、以下の手順を含みます。
出発物質: 合成は市販の5-クロロインドールから開始されます。
グリシン誘導体の形成: 5-クロロインドールは、ホルムアルデヒドとグリシンとのマンニッヒ反応を受けて、対応するグリシン誘導体を生成します。
エナンチオマーの分離: ラセミ混合物は、キラルクロマトグラフィーまたは酵素的分解を使用して分離され、(R)-エナンチオマーが得られます。
工業生産方法: この化合物の工業生産方法には、大規模なマンニッヒ反応に続いて、目的のエナンチオマーを分離するための効率的な分解技術が用いられる場合があります。温度制御や特定の触媒の使用などの最適化された反応条件は、高収率と高純度を実現するために重要です。
反応の種類:
酸化: インドール環は酸化反応を起こすことができ、さまざまな酸化誘導体を生成します。
還元: インドール環またはアミノ基の還元により、さまざまな還元生成物が生成されます。
置換: 5位の塩素原子は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
主な生成物:
酸化: 酸化されたインドール誘導体。
還元: 還元されたアミノ酸誘導体。
置換: さまざまな官能基を持つ置換されたインドール誘導体。
科学的研究の応用
(R)-2-アミノ-2-(5-クロロ-1H-インドール-3-イル)酢酸は、いくつかの科学研究で応用されています。
化学: 複雑な有機分子の合成におけるキラルビルディングブロックとして使用されます。
生物学: 生物学的経路を調節する可能性のある役割について研究されています。
医学: 抗炎症作用や抗がん作用を含む潜在的な治療効果について調査されています。
産業: 新しい材料の開発や医薬品の合成における前駆体として利用されています。
作用機序
(R)-2-アミノ-2-(5-クロロ-1H-インドール-3-イル)酢酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。インドール環とアミノ酸部分は、これらの標的に結合して、それらの活性を調節し、さまざまな生物学的経路に影響を与えます。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物:
(R)-2-アミノ-2-(5-ブロモ-1H-インドール-3-イル)酢酸: 塩素の代わりに臭素原子を持つ類似の構造。
(R)-2-アミノ-2-(5-フルオロ-1H-インドール-3-イル)酢酸: 塩素の代わりにフッ素原子を持つ類似の構造。
(R)-2-アミノ-2-(5-メチル-1H-インドール-3-イル)酢酸: 塩素の代わりにメチル基を持つ類似の構造。
独自性: (R)-2-アミノ-2-(5-クロロ-1H-インドール-3-イル)酢酸は、塩素原子の存在によって独自性があります。この塩素原子は、反応性や生物学的標的との相互作用に影響を与える可能性があります。塩素原子は、化合物の溶解性や代謝安定性などの薬物動態特性にも影響を与える可能性があります。
類似化合物との比較
®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid: Similar structure with a bromine atom instead of chlorine.
®-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid: Similar structure with a fluorine atom instead of chlorine.
®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness: ®-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
特性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC名 |
(2R)-2-amino-2-(5-chloro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1 |
InChIキー |
MVOLYIPRMGJCEC-SECBINFHSA-N |
異性体SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)[C@H](C(=O)O)N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)






![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)

![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)


